
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, which is a key component of this compound, has been extensively studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide” includes a piperazine ring, a sulfonyl group, and a nitrobenzamide group. The compound’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines in 81–91% yields. Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 367.46. Other physical and chemical properties such as melting point, IR, 1H NMR, and LC-MS are not available for this specific compound, but these properties can be determined through experimental procedures .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Therapeutic Applications
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide, as a part of the piperazine derivatives, is significant in the design of drugs with diverse therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The flexibility of the piperazine scaffold allows for the rational design of drug-like elements, with the modification of substituents on the piperazine ring having a significant impact on the pharmacokinetic and pharmacodynamic factors of the resulting molecules (Rathi, Syed, Shin, & Patel, 2016). Similarly, piperazine-based molecules, including N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide, are also pivotal in anticancer activities, specifically in the induction of apoptosis and disruption of mitochondrial membrane potential in cancer cells (Kuete, Karaosmanoğlu, & Sivas, 2017).
2. Molecular Synthesis and Pharmacological Properties
The compound's relevance extends to synthetic chemistry, where it contributes to the development of novel cyclic compounds containing aminobenzenesulfonamide. These compounds facilitate the discovery of functional molecules and pharmaceuticals, showcasing the versatility and value of aminobenzenesulfonamide derivatives in both organic syntheses and the pharmaceutical industry (Kaneda, 2020). In terms of pharmacological properties, the conjugates of nitroxyl radicals with natural compounds, a category to which N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide belongs, have shown promising results. The introduction of a nitroxyl fragment into a molecule often results in the strengthening of biological activity or modification, reduction of general toxicity, or increase of selective cytotoxicity (Grigor’ev, Tkacheva, & Morozov, 2014).
3. DNA Interaction and Molecular Recognition
The compound is also part of the family of drugs that includes Hoechst 33258, known for binding strongly to the minor groove of double-stranded B-DNA, specifically with AT-rich sequences. This interaction is crucial for DNA sequence recognition and binding, making it a vital tool for rational drug design and a model system for molecular studies (Issar & Kakkar, 2013).
Mecanismo De Acción
Target of Action
The compound, N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide, primarily targets acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition increases acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease . On the other hand, α1-ARs are G-protein-coupled receptors associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
This compound acts as an inhibitor of AChE and shows affinity towards α1-ARs . By inhibiting AChE, it prevents the breakdown of acetylcholine, a neurotransmitter associated with memory and learning, thus increasing its levels .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This can have a significant impact on cognitive functions, particularly in the context of neurodegenerative disorders like Alzheimer’s disease . The interaction with α1-ARs might affect various pathways, given the wide range of physiological processes these receptors are involved in .
Pharmacokinetics
One study suggests that similar compounds exhibit acceptable pharmacokinetic profiles .
Result of Action
The primary result of the compound’s action is the increased level of acetylcholine due to AChE inhibition . This can lead to improved cognitive functions, particularly in individuals with Alzheimer’s disease .
Propiedades
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-30-19-7-5-17(6-8-19)22-10-12-23(13-11-22)31(28,29)14-9-21-20(25)16-3-2-4-18(15-16)24(26)27/h2-8,15H,9-14H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOSIXFYIWIFEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2414615.png)
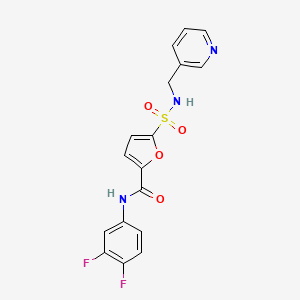
![2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2414617.png)
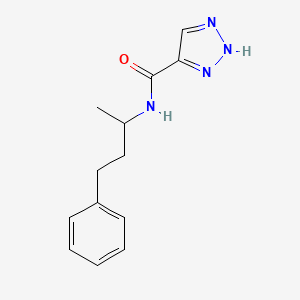
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2414621.png)

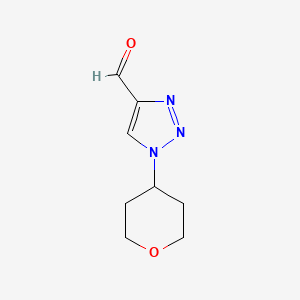
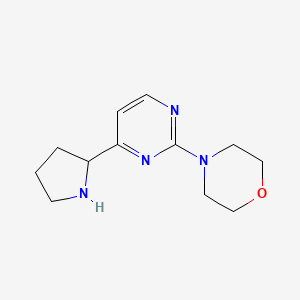
![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide](/img/structure/B2414627.png)
![[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride](/img/structure/B2414629.png)

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)
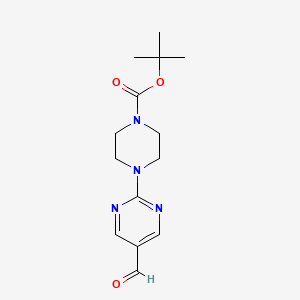
![2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414636.png)